molecular formula C15H13BrO B154358 4'-Bromo-3-phenylpropiophenone CAS No. 1669-51-8

4'-Bromo-3-phenylpropiophenone

Cat. No. B154358
CAS RN: 1669-51-8
M. Wt: 289.17 g/mol
InChI Key: AKQSTOHWSLTIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3-phenylpropiophenone is an electron-deficient aryl bromide . It has the ability to self-polymerize using binary palladium catalyst . It is also used as a reagent in the synthesis of substituted 2-aminothiazoles , compounds that are inhibitors of neuronal degeneration in patients with Alzheimer’s disease . The molecular formula of 4’-Bromo-3-phenylpropiophenone is C15H13BrO.


Synthesis Analysis

The synthesis of 4’-Bromo-3-phenylpropiophenone involves various chemical reactions . It has been used in the preparation of α-Bromo-3′-bromopropiophenone, an intermediate compound for the invention of N-aminoimidazole and N-aminoimidazole thione derivatives .


Molecular Structure Analysis

The molecular geometry of 4’-Bromo-3-phenylpropiophenone has been studied based on density functional theory (DFT) calculations, FTIR, and FT Raman spectra .


Chemical Reactions Analysis

4’-Bromo-3-phenylpropiophenone is involved in various chemical reactions. It is used in the synthesis of substituted 2-aminothiazoles . It is also used to prepare α-Bromo-3′-bromopropiophenone, an intermediate compound for the invention of N-aminoimidazole and N-aminoimidazole thione derivatives .


Physical And Chemical Properties Analysis

4’-Bromo-3-phenylpropiophenone has a molecular weight of 289.17 g/mol . Further physical and chemical properties can be determined through quantum chemical calculations of molecular geometries, vibrational wavenumbers, and thermodynamical properties .

Scientific Research Applications

Vibrational Spectra and Thermodynamical Analysis

Theoretical and experimental studies of vibrational spectra and thermodynamical properties of 4’-Bromo-3-phenylpropiophenone were carried out using Hartree-Fock (HF) and density functional theory (DFT) using hybrid functional B3LYP with 6-31 G (d,p) as basis set .

Pharmaceutical Applications

Substituted propiophenones like 4’-Bromo-3-phenylpropiophenone have tremendous pharmaceutical applications. A derivative, 3′-bromopropiophenone thiosemicarbazone, inhibited cruzain and could cure mammalian cell cultures infected with Trypanosoma cruzi .

Preparation of Novel Pyrazole Derivatives

Certain special ethyl esters used as intermediates to prepare novel pyrazole derivatives, which are antagonists of CCR-2 receptor and/or CCR-5 (Chemokine Receptor 2/Monocyte chemotactic protein 1 receptor Chemokine Receptor 5), have been synthesized from 4’-Bromo-3-phenylpropiophenone .

HIV Replication Inhibiting Properties

4’-Bromo-3-phenylpropiophenone is used to prepare α-Bromo-3′-bromopropiophenone, an intermediate compound for the invention of N-aminoimidazole and N-aminoimidazole thione derivatives. The compound has Human Immunodeficiency Virus (HIV) replication inhibiting properties .

Manufacture of Medicaments

It is also used in the manufacture of a medicament useful for the treatment of subjects suffering from HIV infection, as well as for treatment of other viral, retroviral or lentiviral infections .

Preparation of Macrocyclic Compounds

4’-Bromo-3-phenylpropiophenone is used to prepare macrocyclic compounds for diagnostic, research, and therapeutic use .

α-Bromination Reaction

The α-bromination reaction of carbonyl compounds like 4’-Bromo-3-phenylpropiophenone is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

4’-Bromo-3-phenylpropiophenone can be used in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophenone-2-carboxamide .

properties

IUPAC Name

1-(4-bromophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQSTOHWSLTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483003
Record name 4'-BROMO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-phenylpropiophenone

CAS RN

1669-51-8
Record name 1-(4-Bromophenyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-BROMO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.